(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-4-fluoro-1H-indol-3-yl)propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-4-fluoro-1H-indol-3-yl)propanoic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes fluorenyl, indole, and propanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-4-fluoro-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:
Protection of Functional Groups: The fluorenyl and indole groups are protected using tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups to prevent unwanted reactions.
Coupling Reactions: The protected intermediates are then coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired amide bonds.
Deprotection: The final step involves the removal of the protecting groups under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-4-fluoro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-4-fluoro-1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-4-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-4-chloro-1H-indol-3-yl)propanoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-4-methyl-1H-indol-3-yl)propanoic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-4-fluoro-1H-indol-3-yl)propanoic acid is unique due to the presence of the fluoro group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C31H29FN2O6 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C31H29FN2O6/c1-31(2,3)40-30(38)34-16-18(27-24(32)13-8-14-26(27)34)15-25(28(35)36)33-29(37)39-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-14,16,23,25H,15,17H2,1-3H3,(H,33,37)(H,35,36)/t25-/m0/s1 |
InChI Key |
BZPZTYPEWYJHEP-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2F)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2F)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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